Potassium sorbate is a potassium salt of sorbic acid. [] It is widely used as a food preservative due to its antimicrobial properties, particularly against molds and yeasts. [, , , , , ] It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA). [] In scientific research, potassium sorbate serves as a valuable tool in studies related to food preservation, microbiology, and corrosion inhibition. [, , , ]
One method for synthesizing potassium sorbate involves using rough sorbic acid, purified water, and sylvite as raw materials. [] The reaction produces a rough product of potassium sorbate, which is then purified using active carbon absorption and microporous membrane filtration. [] This method claims to produce high-content potassium sorbate (98-102%) with low free acid (≤ 1%) and free alkali (0.55-0.1%). []
Potassium sorbate can undergo oxidation to form carbonyl moieties. [] This reaction is favored by the interaction of oxygen and high temperature (75°C). [] These carbonyl moieties can further react with amines to form adducts, contributing to browning reactions. [] GC/MS and NMR analyses have identified cyclic products formed during these reactions. []
Potassium sorbate inhibits the germination of bacterial spores, such as those from Bacillus cereus T and Clostridium botulinum 62A. [] The inhibition appears to be competitive in nature, suggesting that potassium sorbate competes with germinants for binding sites on the spores. [] This effectively prevents the spores from initiating the germination process, hindering bacterial growth. []
Potassium sorbate exhibits distinct fluorescence spectra, with emission peaks at 485 nm and 565 nm upon excitation wavelengths ranging from 320 nm to 500 nm. [] The fluorescence intensity varies non-linearly with concentrations from 0.05 g/L to 12 g/L, suggesting a potential for quantitative analysis. []
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